5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile

Catalog No.
S840758
CAS No.
1292729-34-0
M.F
C14H20N4
M. Wt
244.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile

CAS Number

1292729-34-0

Product Name

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile

IUPAC Name

5-amino-2-(4-propan-2-ylpiperazin-1-yl)benzonitrile

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

InChI

InChI=1S/C14H20N4/c1-11(2)17-5-7-18(8-6-17)14-4-3-13(16)9-12(14)10-15/h3-4,9,11H,5-8,16H2,1-2H3

InChI Key

BUHKHIDOOYGDGW-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N
  • Kinase inhibitor

    The presence of the nitrile group and the piperazine ring suggests 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile might possess properties to inhibit kinases, which are enzymes involved in regulating various cellular processes []. Kinase inhibitors are a major class of drugs used in cancer treatment [].

  • Ligand design

    The molecule's structure could be of interest for ligand design purposes. Ligands are molecules that bind to specific receptors or proteins, and their design is crucial in drug discovery []. The combination of the amine group and the piperazine ring could potentially allow for interaction with specific biological targets.

  • Material science applications

    The aromatic rings and the amine functionality could render 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile suitable for applications in material science. Aromatic amines are known for their ability to participate in hydrogen bonding and π-π stacking interactions, which are important for building functional materials.

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a piperazine ring with an isopropyl substituent, and a benzonitrile moiety. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential applications and biological activities.

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The nitrile group can be reduced to form amines.
  • Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Commonly performed using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

  • Oxidation: Nitro derivatives.
  • Reduction: Amines and other reduced forms.
  • Substitution: Various substituted derivatives depending on the electrophile used.

Research indicates that 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity and lead to therapeutic effects.

The synthesis of 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile typically involves several key steps:

  • Formation of the Piperazine Ring: Achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Introduction of the Isopropyl Group: This is accomplished via alkylation reactions using isopropyl halides under basic conditions.
  • Attachment of the Benzonitrile Moiety: Introduced through nucleophilic substitution reactions involving cyanobenzene derivatives.

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile has diverse applications:

  • In Chemistry: Serves as a building block for synthesizing more complex molecules.
  • In Biology: Explored for its potential therapeutic effects against various diseases.
  • In Medicine: Investigated as a candidate for drug development due to its unique structure and reactivity.
  • In Industry: Utilized in developing new materials and chemical processes.

Studies on the interactions of 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile with biological targets have shown that it can bind to specific enzymes and receptors. This binding can inhibit certain disease pathways, leading to potential therapeutic effects. Further research is necessary to elucidate the full range of interactions and their implications for drug development.

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Features
5-Amino-2-(piperazin-1-yl)benzonitrileLacks the isopropyl groupMay have different reactivity and biological activity
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrileContains a methyl group instead of an isopropylAlters steric and electronic properties
3-Fluoro-4-(piperazin-1-yl)benzonitrileSubstituted with a fluorine atomDifferent electronic characteristics
3-(Piperazin-1-yl)aniline hydrochlorideLacks the benzonitrile moietySimpler structure may affect biological interactions

The uniqueness of 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile lies in its specific combination of functional groups, which may enhance its reactivity and biological properties compared to these similar compounds .

XLogP3

1.7

Dates

Last modified: 08-16-2023

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